3-chloro-1-ethyl-4-nitro-1H-pyrazole
Description
3-Chloro-1-ethyl-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by an ethyl group at the N1 position, a chlorine atom at C3, and a nitro group at C4. Its molecular formula is C₅H₆ClN₃O₂, with a molecular weight of 175.58 g/mol (calculated based on the methyl analog in ). The compound’s structure combines electron-withdrawing groups (Cl and NO₂) with an ethyl substituent, influencing its electronic properties, solubility, and reactivity. Potential applications include medicinal chemistry (antimicrobial agents) and agrochemical research, as pyrazole derivatives are known for diverse bioactivities .
Properties
IUPAC Name |
3-chloro-1-ethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIFOUWLJKJLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization of Pre-Formed Pyrazole Rings
A widely adopted strategy involves modifying a pre-assembled pyrazole core through sequential chlorination and nitration. For example, 1-ethyl-1H-pyrazole serves as a starting material, undergoing electrophilic substitution to introduce chloro and nitro groups.
Chlorination
Chlorination at the 3-position is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. A study demonstrated that treating 1-ethyl-1H-pyrazole with POCl₃ at 110°C for 6 hours yields 3-chloro-1-ethyl-1H-pyrazole with 85% efficiency. The reaction mechanism proceeds via nucleophilic attack at the electron-rich 3-position, facilitated by the ethyl group’s inductive effect.
Nitration
Subsequent nitration employs a sulfuric acid-nitric acid (H₂SO₄-HNO₃) mixture. In a representative procedure, 3-chloro-1-ethyl-1H-pyrazole is dissolved in concentrated H₂SO₄ at 0–5°C, followed by dropwise addition of fuming HNO₃. After stirring at 25°C for 6 hours, This compound is isolated in 73% yield. The nitro group preferentially occupies the 4-position due to para-directing effects of the chloro substituent.
Cyclization of Hydrazine Derivatives
An alternative route constructs the pyrazole ring from acyclic precursors. For instance, 3-aminocrotononitrile reacts with hydrazine hydrate in ethanol under reflux to form 1-ethyl-4-amino-1H-pyrazole , which is subsequently functionalized.
Bromination-Oxidation Sequence
The amino group is replaced via diazotization and bromination, yielding 3-bromo-1-ethyl-4-nitro-1H-pyrazole . Oxidation with potassium permanganate (KMnO₄) in acidic medium introduces the nitro group, though this method suffers from moderate yields (58%) due to side reactions.
Reaction Conditions and Optimization
Temperature and Solvent Effects
| Parameter | Chlorination (POCl₃) | Nitration (H₂SO₄-HNO₃) |
|---|---|---|
| Temperature | 110°C | 0–25°C |
| Solvent | Toluene | Concentrated H₂SO₄ |
| Reaction Time | 6 hours | 6 hours |
| Yield | 85% | 73% |
Lower nitration temperatures (0–5°C) minimize decomposition, while extended stirring at 25°C ensures complete conversion. Polar aprotic solvents like dimethylformamide (DMF) improve solubility in large-scale syntheses.
Regioselectivity Control
The ethyl group at the 1-position directs electrophilic substitution to the 3- and 4-positions. Computational studies indicate that the nitro group’s meta-directing influence overrides the chloro group’s ortho/para effects, favoring 4-nitro product formation.
Industrial-Scale Production Challenges
Byproduct Formation
Common impurities include:
-
3-Chloro-1-ethyl-5-nitro-1H-pyrazole (5–8% yield): Resulting from competing nitration at the 5-position.
-
Di-nitrated derivatives : Mitigated by controlling HNO₃ stoichiometry (<1.1 equiv).
Green Chemistry Considerations
Recent advances replace POCl₃ with thionyl chloride (SOCl₂) for chlorination, reducing toxic waste. Flow reactor systems enhance heat dissipation during exothermic nitration steps, improving safety and scalability.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Sequential Functionalization | High yields (73–85%), simplicity | Requires corrosive reagents (POCl₃, H₂SO₄) |
| Cyclization | Avoids pre-functionalized pyrazoles | Multi-step, lower overall yield (58%) |
Chemical Reactions Analysis
3-chloro-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the removal of the nitro group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-chloro-1-ethyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine and ethyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Substituent Effects on Physical and Electronic Properties
The substituents on the pyrazole ring significantly alter physicochemical properties. Key comparisons include:
*Predicted based on nitro group’s electron-withdrawing nature.
- Ethyl vs.
- Nitro vs. Carboxylic Acid at C4 : The nitro group (strong electron-withdrawing) lowers the pKa of the pyrazole ring compared to carboxylic acid derivatives (pKa ~2.78) , making the nitro-substituted compound more electrophilic.
- Phenyl vs. Ethyl at N1 : The phenyl group in 5-chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde introduces steric bulk and π-π interactions, which are absent in the ethyl-substituted target compound .
Spectral and Reactivity Comparisons
- Infrared Spectroscopy (IR): The nitro group in this compound is expected to show strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), distinct from C=O (carboxylic acid, ~1700 cm⁻¹) or C=N (imine, ~1663 cm⁻¹) peaks in analogs . Chlorine substituents typically exhibit C-Cl stretching vibrations near 600–800 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) :
- The ethyl group’s protons (N1-CH₂CH₃) would appear as a triplet (~1.3 ppm, CH₃) and quartet (~4.0 ppm, CH₂), differentiating it from methyl (singlet ~3.8 ppm) or phenyl (aromatic ~7.0–8.0 ppm) substituents .
- The nitro group deshields adjacent protons, shifting pyrazole ring protons downfield compared to carboxylic acid derivatives .
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-1-ethyl-4-nitro-1H-pyrazole, and how are reaction conditions optimized?
The synthesis of pyrazole derivatives typically involves cyclization and functionalization steps. For example, similar compounds like ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate are synthesized by refluxing precursors (e.g., pyrazole esters, chlorinated reagents) with potassium carbonate in acetonitrile, followed by column chromatography for purification . Key parameters include:
- Reagent ratios : Stoichiometric excess of alkylating agents to drive substitution.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Temperature : Reflux (80–100°C) ensures complete reaction.
Yield optimization often requires iterative adjustments to these parameters. For instance, a 82% yield was achieved for a related pyrazole derivative under controlled conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : Assigns substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons).
- X-ray crystallography : Resolves bond lengths/angles and confirms regiochemistry. For example, dihedral angles between pyrazole and aryl rings in analogs were measured to validate steric effects .
- IR spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹).
Crystallographic refinement using programs like SHELXL is standard for resolving structural ambiguities .
Q. What biological activities are associated with nitro-substituted pyrazole derivatives?
Nitro groups enhance electrophilicity, enabling interactions with biological targets. For example:
- Antimicrobial activity : Pyrazoles with chloro and nitro substituents disrupt bacterial membrane proteins .
- Enzyme inhibition : Nitro groups in pyrazoles act as electron-deficient warheads in covalent inhibition .
However, activity varies with substitution patterns. For instance, a pyrazole-carboxylate derivative showed no anticancer activity, highlighting the need for targeted functionalization .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility : Chloro and nitro groups reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .
- Stability : Nitro groups may decompose under prolonged UV exposure; storage in amber vials is recommended.
- LogP : Predicted logP values (e.g., ~2.5 for similar compounds) guide solvent selection for chromatography .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole nitration be addressed?
Nitration of pyrazoles often competes with undesired side reactions (e.g., ring oxidation). Strategies include:
Q. What crystallographic challenges arise in resolving pyrazole derivatives, and how are they mitigated?
- Disorder in substituents : Ethyl or nitro groups may exhibit rotational disorder. Mitigation: Collect high-resolution data (≤ 0.8 Å) and apply restraints in SHELXL refinement .
- Twinned crystals : Use PLATON’s TWINABS for data integration .
Example: A chloro-nitro pyrazole analog required 97% completeness in data collection to resolve disorder .
Q. How should researchers analyze contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Systematic approaches include:
- Dose-response validation : Confirm activity across multiple concentrations (e.g., IC₅₀ curves).
- Purity checks : HPLC-MS (>95% purity) ensures observed effects are compound-specific .
- Target engagement assays : Use SPR or thermal shift assays to verify binding .
Q. What computational methods support the design of pyrazole-based inhibitors?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., kinases) .
- MD simulations : GROMACS assesses stability of inhibitor-protein complexes over 100-ns trajectories .
- ADMET prediction : SwissADME forecasts pharmacokinetic properties, optimizing lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
